![molecular formula C16H12N4 B14220941 4-[(E)-Phenyldiazenyl]-2,2'-bipyridine CAS No. 825621-05-4](/img/structure/B14220941.png)
4-[(E)-Phenyldiazenyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is an organic compound characterized by the presence of a bipyridine core substituted with a phenyldiazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine typically involves the diazotization of aniline derivatives followed by azo coupling with 2,2’-bipyridine. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: While specific industrial production methods for 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow techniques to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The bipyridine core allows for substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s derivatives are explored for their potential as biological probes and in drug design.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism by which 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various molecular pathways. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
4-[(E)-(4’-R-phenyl)diazenyl]phthalonitriles: These compounds share a similar azo group but differ in the core structure.
2,2’-Bipyridine: The parent compound without the azo substitution.
Phenylazopyridines: Compounds with similar azo linkages but different pyridine derivatives.
Uniqueness: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is unique due to its specific combination of the bipyridine core and the phenyldiazenyl group. This combination imparts distinct electronic and coordination properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
825621-05-4 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
phenyl-(2-pyridin-2-ylpyridin-4-yl)diazene |
InChI |
InChI=1S/C16H12N4/c1-2-6-13(7-3-1)19-20-14-9-11-18-16(12-14)15-8-4-5-10-17-15/h1-12H |
InChI-Schlüssel |
NWXODWYMRIDIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=NC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
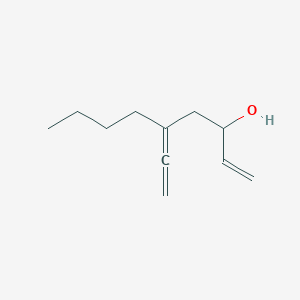
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
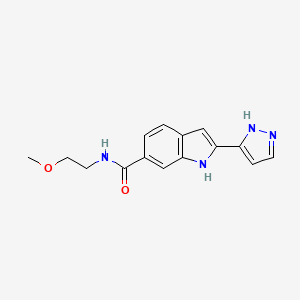
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)

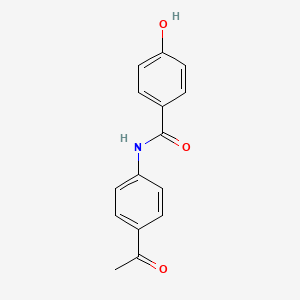
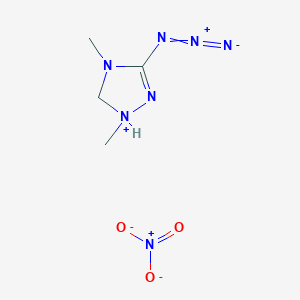

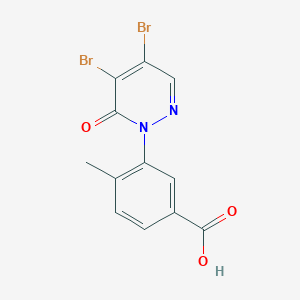
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
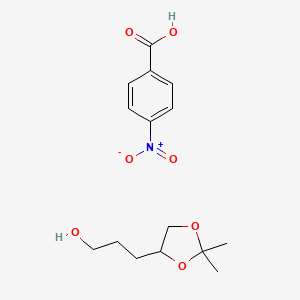

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
